![molecular formula C14H19FN4O2 B2458218 N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034501-27-2](/img/structure/B2458218.png)
N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound with the molecular formula C14H19FN4O2. It is characterized by the presence of a fluoropyrimidine moiety, a pyrrolidine ring, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The fluoropyrimidine moiety can be synthesized through nucleophilic substitution reactions involving fluorine-containing reagents and pyrimidine derivatives.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the compound’s overall stability and activity . The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- N-cyclopentyl-3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- N-cyclopentyl-3-((5-iodopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
Uniqueness
N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, bromo, and iodo analogs .
Biological Activity
N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, identified by its CAS number 2034317-89-8, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and kinase modulation. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various models, and relevant case studies.
The molecular formula of this compound is C17H17FN4O3, with a molecular weight of 344.34 g/mol. Its structure includes a pyrrolidine core linked to a fluoropyrimidine moiety, which is crucial for its biological interactions.
This compound has been studied for its role as an inhibitor of MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased levels of p53, promoting apoptosis in cancer cells.
Key Findings:
- Potency : Research indicates that compounds similar to this compound exhibit potent cellular activity against various cancer cell lines, demonstrating IC50 values in the nanomolar range ( ).
- Pharmacokinetics : In vivo studies have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and plasma exposure ( ).
Table 1: Efficacy Data in Preclinical Models
Study | Model | Dose (mg/kg) | Result |
---|---|---|---|
SJSA-1 xenograft model | 100 | Modest tumor growth inhibition | |
Mouse splenocytes rescue assay | 100 nM | 92% rescue of immune cells |
The efficacy data indicates that while the compound shows promise in inhibiting tumor growth, the results vary significantly based on the model and dosing regimen used.
Case Studies and Comparative Analysis
In comparative studies, this compound was evaluated alongside other MDM2 inhibitors. For instance:
- Compound Comparison : In a study comparing various MDM2 inhibitors, N-cyclopentyl derivatives demonstrated superior binding affinity but less effective tumor inhibition compared to other compounds like MI-1061 ( ).
- Mechanistic Insights : Further investigations revealed that modifications to the pyrrolidine nitrogen could enhance tissue penetration while retaining high binding affinity to MDM2 ( ).
Properties
IUPAC Name |
N-cyclopentyl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c15-10-7-16-13(17-8-10)21-12-5-6-19(9-12)14(20)18-11-3-1-2-4-11/h7-8,11-12H,1-6,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJMFTLBQSAELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.